molecular formula C12H14BF2NO4 B2421727 2,3-Difluoro-5-nitrophenylboronic acid pinacol ester CAS No. 2377610-80-3

2,3-Difluoro-5-nitrophenylboronic acid pinacol ester

Cat. No. B2421727
CAS RN: 2377610-80-3
M. Wt: 285.05
InChI Key: MGQAXTCSCPDQEJ-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-nitrophenylboronic acid pinacol ester is a chemical compound with the formula C12H14BF2NO4 . It is a highly valuable building block in organic synthesis .


Molecular Structure Analysis

The molecular weight of this compound is 285.05 .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Phosphorescence Properties

Arylboronic esters, including phenylboronic acid pinacol ester, exhibit unique phosphorescence properties in the solid state at room temperature. This finding is significant because it challenges the general notion that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient triplet excited state generation. Theoretical calculations suggest that the out-of-plane distortion at the (pinacol)B-Cipso moiety in the T1 excited state contributes to this phosphorescence (Shoji et al., 2017).

Cross-Coupling Reactions

Arylboronic acid pinacol esters are used in palladium-catalyzed cross-coupling reactions. For instance, the synthesis of 1-alkenylboronic acid pinacol esters via palladium-catalyzed cross-coupling with 1-alkenyl halides or triflates demonstrates their utility in organic synthesis (Takagi et al., 2002).

Nickel-Catalyzed Transformations

Nickel-catalyzed transformations of fluoroarenes into arylboronic acid pinacol esters through C-F bond activation and transmetalation with bis(pinacolato)diboron (B2pin2) are another application. This process is useful for converting various partially fluorinated arenes into their corresponding boronate esters (Zhou et al., 2016).

Synthesis of π-Conjugated Polymers

Arylboronic esters play a role in the synthesis of π-conjugated polymers. Suzuki-Miyaura coupling polymerization of dibromoarene and arylenediboronic acid (ester) with a palladium catalyst results in high-molecular-weight polymers with boronic acid (ester) moieties at both ends. This method provides a unique approach to polycondensation (Nojima et al., 2016).

Multifunctional Thin Film Electrode Surfaces

A multifunctional thin film surface capable of immobilizing diverse molecules on a single gold electrode was prepared using phenylboronic acid pinacol ester diazonium salts. This surface is significant for applications in electrochemical measurements and biosensing (Harper et al., 2009).

Radiofluorination Reactions

Phenylboronic pinacol esters are investigated in transition-metal-mediated radiofluorination reactions. Addition of pyridine to the reaction medium significantly improves the radiofluorination yields, which is essential for producing clinically-relevant radiotracers for PET imaging (Antuganov et al., 2017).

Hydrolysis at Physiological pH

Phenylboronic pinacol esters are studied for their hydrolysis at physiological pH. The hydrolysis kinetics depend on the substituents in the aromatic ring, and the reaction rate is accelerated at physiological pH, which has implications for pharmacological purposes (Achilli et al., 2013).

Safety and Hazards

2,3-Difluoro-5-nitrophenylboronic acid pinacol ester is classified as a hazardous chemical. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-(2,3-difluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BF2NO4/c1-11(2)12(3,4)20-13(19-11)8-5-7(16(17)18)6-9(14)10(8)15/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQAXTCSCPDQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BF2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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